

Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzene, 1-dodecyl-3-nitro-

Cat. No.: B15454083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **Benzene, 1-dodecyl-3-nitro-**. Due to a lack of available experimental data for this specific compound in public databases, this document focuses on computationally predicted values and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis, offering insights into the likely characteristics of this molecule and the methodologies for their empirical validation.

Introduction

Benzene, 1-dodecyl-3-nitro- is an aromatic compound characterized by a benzene ring substituted with a dodecyl group and a nitro group at positions 1 and 3, respectively. The presence of a long alkyl chain (dodecyl) imparts significant lipophilicity, while the nitro group contributes to its polarity and potential for hydrogen bonding. Understanding the physicochemical properties of this molecule is crucial for predicting its behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery, as well as its reactivity and solubility in synthetic chemistry.

This document summarizes the predicted values for key physicochemical properties and provides detailed, generic experimental protocols for their determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for **Benzene, 1-dodecyl-3-nitro-**. These values have been estimated using computational models and should be considered as approximations until they can be validated by experimental data.

Property	Predicted Value	Method/Source
Molecular Formula	C ₁₈ H ₂₉ NO ₂	-
Molecular Weight	291.43 g/mol	-
Melting Point	35-45 °C	Estimation based on related structures
Boiling Point	> 350 °C at 760 mmHg	Estimation based on related structures
logP (Octanol-Water Partition Coefficient)	6.5 - 7.5	Computational Prediction (e.g., Crippen's method)
Aqueous Solubility	< 0.1 mg/L	Computational Prediction
pKa	Not ionizable	-

Note: The predicted values are derived from computational algorithms and comparisons with structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for determining the key physicochemical properties of organic compounds like **Benzene, 1-dodecyl-3-nitro-**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method[1][2][3][4][5]

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[1][2][3]
- **Heating:** The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[2]
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[2][3][4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)[6][7][8]

- **Sample Preparation:** A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[6][9]
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]
- **Apparatus Setup:** The test tube is attached to a thermometer, with the sample level with the thermometer bulb, and placed in a heating bath.[7][10]
- **Heating:** The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

- Observation: The heating is discontinued, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption.

Methodology: Shake-Flask Method[11][12][13][14]

- Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation, and then allowed to separate.[14]
- Sample Preparation: A known amount of the test compound is dissolved in a small volume of one of the pre-saturated phases.[14]
- Partitioning: The solution is added to a separation funnel containing a known volume of the other pre-saturated phase. The funnel is then shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[13]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The phases are then carefully collected.[13]
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as logP.[14]

Aqueous Solubility Determination

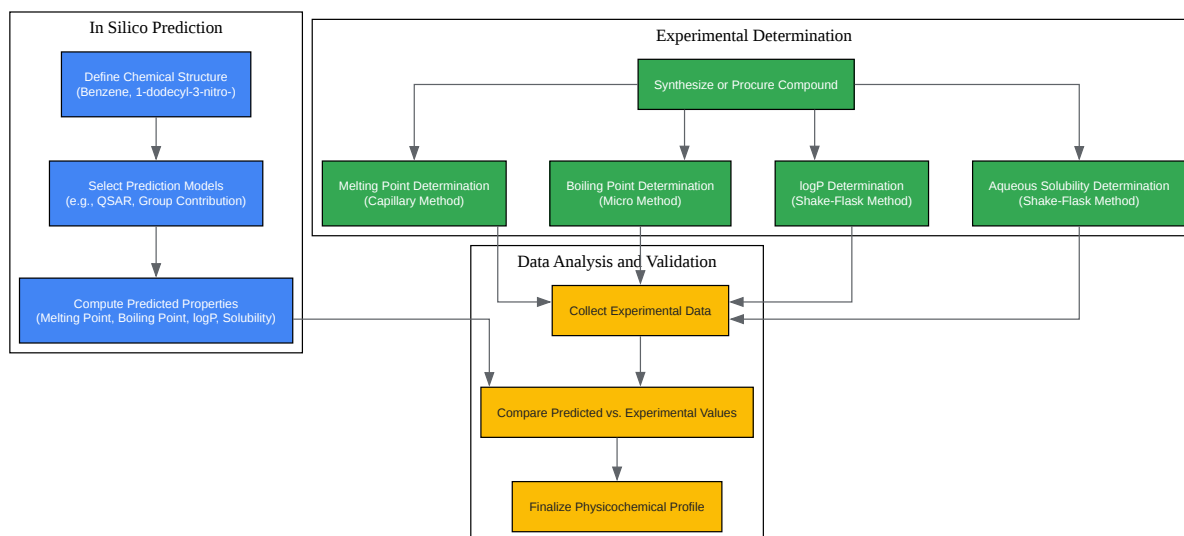
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method[15][16][17][18][19]

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.[\[19\]](#)
- **Equilibration:** The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[\[19\]](#)
- **Phase Separation:** The undissolved solid is removed from the saturated solution by filtration or centrifugation.[\[15\]](#)
- **Concentration Analysis:** The concentration of the compound in the clear, saturated solution is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[\[15\]](#)
- **Reporting:** The aqueous solubility is reported in units such as mg/L or mol/L at the specified temperature.[\[15\]](#)

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the physicochemical properties of a novel compound like **Benzene, 1-dodecyl-3-nitro-**, starting from computational prediction to experimental validation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. almaaqaal.edu.iq [almaaqaal.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. enamine.net [enamine.net]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15454083#benzene-1-dodecyl-3-nitro-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com